Cas no 57110-46-0 (5-Azuleneacetic acid,1,2,4,5,6,7,8,8a-octahydro-3,8-dimethyl-a-methylene-, (5S,8S,8aS)-)

5-Azuleneacetic acid,1,2,4,5,6,7,8,8a-octahydro-3,8-dimethyl-a-methylene-, (5S,8S,8aS)- structure
57110-46-0 structure
Product Name:5-Azuleneacetic acid,1,2,4,5,6,7,8,8a-octahydro-3,8-dimethyl-a-methylene-, (5S,8S,8aS)-
CAS No:57110-46-0
MF:C15H22O2
MW:234.333984851837
CID:378740
PubChem ID:171568
Update Time:2025-04-19

5-Azuleneacetic acid,1,2,4,5,6,7,8,8a-octahydro-3,8-dimethyl-a-methylene-, (5S,8S,8aS)- Chemical and Physical Properties

Names and Identifiers

    • 5-Azuleneacetic acid,1,2,4,5,6,7,8,8a-octahydro-3,8-dimethyl-a-methylene-, (5S,8S,8aS)-
    • 2-[(5S,8S,8aS)-3,8-dimethyl-1,2,4,5,6,7,8,8a-octahydroazulen-5-yl]prop-2-enoic acid
    • aciphyllic acid
    • 5-Azuleneacetic acid, 1,2,4,5,6,7,8,8a-octahydro-3,8-dimethyl-alpha-methylene-, (5S-(5alpha,8beta,8aalpha))-
    • 57110-46-0
    • DTXSID50205740
    • Inchi: 1S/C15H22O2/c1-9-4-6-12(11(3)15(16)17)8-14-10(2)5-7-13(9)14/h9,12-13H,3-8H2,1-2H3,(H,16,17)/t9-,12-,13-/m0/s1
    • InChI Key: HEIJYTOSZVGQPT-XDTLVQLUSA-N
    • SMILES: OC(C(=C)[C@H]1CC[C@H](C)[C@@H]2CCC(C)=C2C1)=O

Computed Properties

  • Exact Mass: 234.16206
  • Monoisotopic Mass: 234.161979940g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 378
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • PSA: 37.3
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